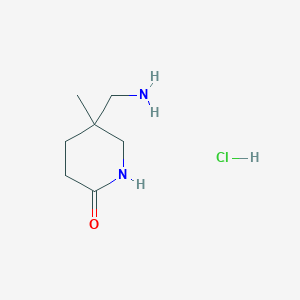

5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride

Beschreibung

5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride is a piperidin-2-one derivative characterized by a six-membered ring containing a ketone group at position 2 and both aminomethyl (-CH2NH2) and methyl (-CH3) substituents at position 4. The hydrochloride salt form enhances its solubility and stability, typical of basic amines protonated under physiological conditions.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-5-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(4-8)3-2-6(10)9-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVNPWPJQKTBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-78-9 | |

| Record name | 5-(aminomethyl)-5-methylpiperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride typically involves the reaction of 5-methylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride.

Reduction: Corresponding amines.

Substitution: Various substituted piperidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Ligands

Research indicates that derivatives of 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride can serve as potential opioid receptor ligands. A study on the design and synthesis of small molecule opioid ligands highlighted the importance of 5-substituted piperidine derivatives, showing that specific substitutions can lead to high binding affinities for the μ-opioid receptor, which is crucial for pain management therapies .

GABA Receptor Modulation

The compound has also been investigated for its ability to modulate GABA receptors, particularly in the context of developing new anxiolytics or anticonvulsants. A study demonstrated that certain derivatives could activate GABA receptors selectively, which are essential in mediating inhibitory neurotransmission in the central nervous system . This property could be leveraged for therapeutic interventions in anxiety disorders and epilepsy.

Case Study 1: Structure-Activity Relationship Studies

In a detailed study on structure-activity relationships, researchers synthesized various derivatives of the compound to evaluate their pharmacological profiles. The findings indicated that specific modifications at the piperidine ring significantly influenced receptor binding and activity, suggesting a pathway for optimizing drug design .

| Compound | Binding Affinity (μM) | Receptor Type |

|---|---|---|

| Compound A | 1.4 | GABA |

| Compound B | 183 | GABA |

Case Study 2: Cancer Treatment Applications

Recent patent filings have proposed the use of heteroaromatic compounds, including derivatives of 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride, in cancer treatment protocols. These compounds showed promise in targeting specific pathways involved in tumor growth and proliferation, indicating their potential as chemotherapeutic agents .

Cosmetic Formulations

The compound's properties may also extend to cosmetic applications, where it can be utilized as an active ingredient due to its potential skin benefits. Research into cosmetic formulation principles suggests that compounds with piperidine structures can enhance product efficacy through improved skin penetration and bioavailability .

Environmental Health Research

There is ongoing research into the environmental impact of heterocyclic amines, including those related to piperidine derivatives. Studies have shown that these compounds can interact with biological systems, leading to mutagenicity and carcinogenicity under certain conditions . Understanding these interactions is crucial for assessing risks associated with environmental exposure.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine Derivatives

Methyl (2R,5S)-(5-Amino-piperidin-2-yl)-acetate Dihydrochloride

- Molecular Formula : C8H18N2O2Cl2

- Molecular Weight : 245.15 g/mol

- Core Structure: Piperidine ring with amino (-NH2) and ester (-COOCH3) substituents.

- Key Differences : The absence of a ketone group and the presence of an ester moiety differentiate this compound from the target. The ester group may confer distinct metabolic stability and lipophilicity, influencing bioavailability. This compound’s stereochemistry (2R,5S) could also affect receptor binding specificity .

5-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one Hydrochloride

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.7 g/mol

- Core Structure: Isoindolone (fused bicyclic) system with aminomethyl and methyl groups.

- Key Differences : The isoindolone scaffold introduces rigidity and planar aromaticity, contrasting with the flexible piperidin-2-one ring. Such structural differences may alter pharmacokinetic properties, such as membrane permeability and metabolic pathways .

Oxazolidinone Derivatives

5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C4H9ClN2O2

- Molecular Weight : 152.58 g/mol

- Core Structure: Five-membered oxazolidinone ring with an aminomethyl group.

- The smaller ring size and heteroatoms (O, N) may enhance hydrogen-bonding interactions with bacterial targets, unlike the piperidin-2-one system .

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride

- Molecular Formula : C14H17N3O4·HCl

- Molecular Weight : 327.77 g/mol

- Core Structure: Combines oxazolidinone and morpholinone rings with an aminomethyl group.

- Key Differences: The extended conjugated system and dual heterocyclic rings could improve binding affinity to multi-domain enzymes or receptors. The morpholinone moiety may enhance water solubility compared to simpler piperidin-2-one derivatives .

Pyrimidine and Phenolic Derivatives

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Molecular Formula : C6H10N4·2HCl

- Molecular Weight : 209.10 g/mol

- Core Structure: Pyrimidine ring with amino and aminomethyl substituents.

- Key Differences: The aromatic pyrimidine core is electron-deficient, favoring interactions with nucleic acids or enzymes involved in nucleotide metabolism. This contrasts with the aliphatic piperidin-2-one, which may target non-nucleic acid pathways .

5-(Aminomethyl)-2-fluorophenol Hydrochloride

- Molecular Formula: C7H9ClFNO

- Molecular Weight : 177.6 g/mol

- Core Structure: Fluorinated phenol with an aminomethyl group.

- The planar aromatic ring also differs sterically from the piperidin-2-one system .

Adamantane Derivatives

5-(Aminomethyl)adamantan-2-ol Hydrochloride

- Core Structure: Adamantane scaffold with aminomethyl and hydroxyl groups.

- Key Differences : The rigid adamantane framework improves metabolic stability and membrane penetration, commonly exploited in antiviral drugs (e.g., amantadine). This contrasts with the flexible piperidin-2-one, which may prioritize conformational adaptability for target engagement .

Structural and Functional Implications

Molecular Weight and Solubility

- Piperidin-2-one derivatives (e.g., target compound) typically exhibit moderate molecular weights (200–250 g/mol), balancing solubility and lipophilicity. Smaller oxazolidinones (e.g., 152.58 g/mol) may favor renal excretion, while larger fused systems (e.g., 327.77 g/mol) could prolong half-life .

Functional Group Contributions

- Aminomethyl Group: Enhances basicity and hydrogen-bonding capacity, critical for receptor-ligand interactions.

- Ketone vs. Ester/Oxazolidinone: The ketone in piperidin-2-one may participate in redox reactions, whereas ester/oxazolidinone groups resist hydrolysis, improving stability .

Biologische Aktivität

5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride (often abbreviated as AMMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H14N2O

- Molecular Weight : 142.20 g/mol

- SMILES Notation : CC1(CCC(=O)NC1)CN

The compound features a piperidine ring substituted with an aminomethyl group and a carbonyl functionality, which contributes to its biological properties.

The biological activity of AMMP is primarily attributed to its interaction with various receptors and enzymes. Studies have shown that it can act as an inhibitor or modulator for several biological targets, particularly in the central nervous system (CNS) and in cancer biology.

- Opioid Receptor Modulation : AMMP derivatives have been evaluated for their binding affinity to μ-opioid receptors, showing promising results in structure-activity relationship (SAR) studies. Specific analogs exhibited binding affinities in the nanomolar range, indicating potential for analgesic applications .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes that are crucial for the metabolism of neurotransmitters, thereby influencing synaptic transmission .

- Anticancer Activity : Recent studies have highlighted the potential of AMMP in cancer therapy. It has been found to induce apoptosis in various cancer cell lines, suggesting that it may act as a cytotoxic agent against tumors .

Case Study 1: Opioid Receptor Binding Affinity

In a study focusing on the SAR of piperidine derivatives, AMMP was synthesized and evaluated for its binding affinity to μ-opioid receptors. The results indicated that modifications at the 5-position significantly enhanced binding affinity, with some derivatives achieving IC50 values as low as 4 nM . This study underscores the potential of AMMP derivatives in developing new analgesics.

Case Study 2: Anticancer Properties

A series of experiments conducted on human carcinoma cell lines demonstrated that AMMP induces cell cycle arrest and apoptosis. The compound was tested against various cancer types, including breast and lung cancer cells, showing IC50 values ranging from 10 µM to 25 µM. The mechanism was linked to the activation of apoptotic pathways involving caspase activation .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| AMMP | 4 - 850 | Opioid receptor modulation, anticancer |

| Compound X | 10 - 500 | Selective μ-opioid receptor agonist |

| Compound Y | 20 - 1000 | Non-selective receptor antagonist |

This table illustrates how AMMP compares with other compounds in terms of binding affinity and biological activity.

Toxicity and Safety Profile

Despite its promising biological activities, understanding the toxicity profile of AMMP is crucial for its development as a therapeutic agent. In vitro studies using ToxProfiler have indicated low cytotoxicity at therapeutic doses, making it a candidate for further development .

Q & A

(Basic) What are the recommended synthetic routes for 5-(Aminomethyl)-5-methylpiperidin-2-one hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 5-methylpiperidin-2-one) with an amine donor (e.g., benzylamine), followed by hydrochloric acid salt formation. Key optimization steps include:

- Solvent selection : Use methanol/water mixtures (7:3 v/v) to balance solubility and reaction efficiency .

- pH control : Maintain pH 6–7 using sodium acetate buffer to minimize side reactions .

- Catalyst : Sodium cyanoborohydride (NaBH3CN) is preferred for selective reduction under mild conditions .

- Purification : Recrystallization from ethanol/ether mixtures improves purity (>98%) .

Yield optimization requires iterative adjustments of temperature (25–40°C) and reaction time (12–24 hrs), monitored by TLC or HPLC .

(Basic) Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

(Basic) What are the key stability considerations for storing this compound, and how should degradation be monitored?

Methodological Answer:

- Storage :

- Degradation monitoring :

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

- Standardized assays : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroprotection) and exposure times (24–48 hrs) to isolate context-dependent effects .

- Dose-response profiling : Test a wide concentration range (1 nM–100 µM) to identify therapeutic vs. toxic thresholds .

- Metabolite screening : Use LC-MS to rule out cytotoxicity from degradation products .

- Computational modeling : Compare binding affinities to NMDA receptors (neuroprotection) vs. DNA topoisomerases (cytotoxicity) via molecular docking .

(Advanced) What computational strategies can predict the compound's interaction with biological targets like NMDA receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on GluN2B subunit binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Asn616/Arg694 residues .

- QM/MM hybrid methods : Calculate binding free energies (ΔG) using Gaussian09 and AMBER to validate selectivity .

(Advanced) How can enantioselective synthesis be optimized for chiral variants of this compound?

Methodological Answer:

- Chiral catalysts : Employ (R)-BINAP-Ru complexes for asymmetric hydrogenation of imine intermediates (ee >95%) .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .

(Advanced) What experimental approaches validate the compound's role in cellular pathways without off-target effects?

Methodological Answer:

- Knockout models : Use CRISPR-Cas9 to silence NMDA receptor subunits in neuronal cells and assess rescue by the compound .

- Competitive binding assays : Co-administer known inhibitors (e.g., MK-801 for NMDA) to confirm target specificity .

- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes post-treatment, filtering out non-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.